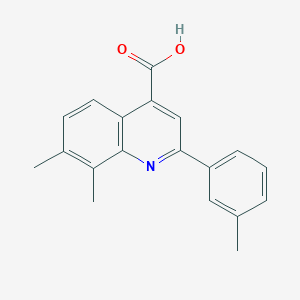
7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H17NO2 and a molecular weight of 291.35 . It is used in proteomics research .
Synthesis Analysis
Quinoline, the core structure of this compound, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid consists of a quinoline ring system substituted by a carboxyl group . The quinoline ring system is a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The synthesis of quinoline derivatives involves various chemical reactions. For instance, the azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline . Also, dilute HCl can be used to prepare quinoline-4-carboxylic acid in good to excellent yields .Physical And Chemical Properties Analysis
The physical and chemical properties of 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid include a molecular weight of 291.35 . More specific properties such as melting point, boiling point, and solubility were not found in the retrieved papers.Scientific Research Applications
Design and Synthesis of Helical Structures
Oligoamides of quinolinecarboxylic acid derivatives have been designed and synthesized, demonstrating the ability to form helical structures stabilized by intramolecular hydrogen bonds. These helices are stable even at high temperatures, showcasing the potential for creating robust molecular architectures for various applications, including material science and molecular recognition processes (Hua Jiang et al., 2003).
Cytotoxic Activity and Anticancer Potential
Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to quinoline derivatives, have shown potent cytotoxic activities against various cancer cell lines. This highlights the potential of quinoline derivatives as scaffolds for developing new anticancer drugs (L. Deady et al., 2003).
Synthesis of Isoindolo[5,6-g]quinoxaline Derivatives
Research into the oxidation of quinoline derivatives has led to the synthesis of novel isoindoloquinoxalinetetraone derivatives. This exploration into quinoline chemistry opens up new avenues for creating compounds with potential application in materials science, organic electronics, and pharmaceuticals (Heesoon Lee et al., 2004).
Photophysical Studies of Quinoline-based Fluorophores
Quinoline derivatives have been synthesized and characterized for their photophysical properties, demonstrating potential applications in fluorescence spectroscopy and materials science. These compounds exhibit dual emissions and large Stokes shifts, making them suitable for use as fluorescent probes or in the design of organic light-emitting diodes (Vikas Padalkar & N. Sekar, 2014).
Corrosion Inhibition
Quinoline derivatives have been evaluated as green corrosion inhibitors for mild steel in acidic media. These studies reveal that certain quinoline compounds can offer high levels of protection against corrosion, suggesting their application in industrial processes where corrosion resistance is critical (Priyanka Singh et al., 2016).
Safety and Hazards
properties
IUPAC Name |
7,8-dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-5-4-6-14(9-11)17-10-16(19(21)22)15-8-7-12(2)13(3)18(15)20-17/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSPJQGZQWCZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2868899.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2868903.png)
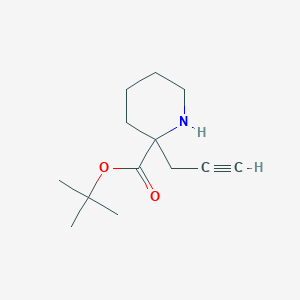
![1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2868905.png)
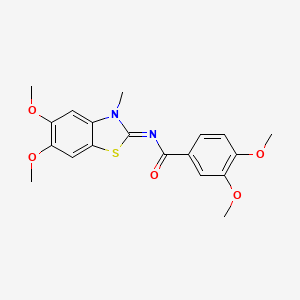
![(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-1-carboxamide](/img/structure/B2868912.png)
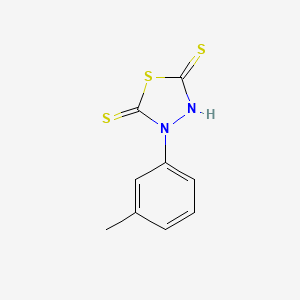
![3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2868914.png)
![3-chloro-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide](/img/structure/B2868915.png)
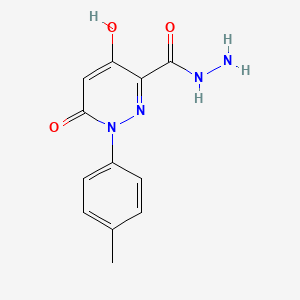

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylurea](/img/structure/B2868918.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2868919.png)